

X-ray crystallographic data of 4-Chloro-2,6-dimethylaniline derivatives

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Compound of Interest

Compound Name: 4-Chloro-2,6-dimethylaniline

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A Comparative Guide to the X-ray Crystallographic Data of **4-Chloro-2,6-dimethylaniline** Derivatives

This guide provides a comparative analysis of the X-ray crystallographic data of derivatives of **4-chloro-2,6-dimethylaniline**. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.

Data Presentation

The following tables summarize the crystallographic data for two key derivatives: 4,4'-methylenebis(2,6-diethylaniline) (Compound 1) and 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (Compound 2). This data is derived from single-crystal X-ray analysis and provides insights into the structural effects of chlorination.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Crystal Data and Structure Refinement Details

Parameter	Compound 1 (C ₂₁ H ₃₀ N ₂)	Compound 2 (C ₂₁ H ₂₈ Cl ₂ N ₂)
Crystal System	Monoclinic	Triclinic
Space Group	P2 ₁ /n	P-1
a (Å)	8.9895 (3)	8.993 (3)
b (Å)	11.8589 (3)	9.6540 (13)
c (Å)	17.6765 (5)	12.216 (4)
α (°)	90	69.352 (11)
β (°)	102.4188 (11)	77.257 (12)
γ (°)	90	87.670 (8)
Volume (Å ³)	1841.92 (9)	957.9 (4)
Z	4	2
Temperature (K)	150	100
Wavelength (Å)	0.71073	0.71073
Calculated Density (g/cm ³)	1.119	1.311
Absorption Coefficient (mm ⁻¹)	0.067	0.359
F(000)	680	400
Crystal Size (mm ³)	0.2 x 0.2 x 0.15	0.3 x 0.2 x 0.2
Theta range for data collection (°)	2.05 to 27.10	2.11 to 27.10
Reflections collected	14897	11330
Independent reflections	4045	4045
R-int	0.045	0.045
Goodness-of-fit on F ²	1.04	1.04
Final R indices [I>2σ(I)]	R ₁ = 0.046, wR ₂ = 0.119	R ₁ = 0.051, wR ₂ = 0.126
R indices (all data)	R ₁ = 0.065, wR ₂ = 0.131	R ₁ = 0.071, wR ₂ = 0.136

Table 2: Selected Bond Lengths and Torsion Angles

Feature	Compound 1	Compound 2
Dihedral angle between aromatic rings (°)	64.13 (6)	39.59 (8)
Intermolecular Interactions	N—H...N bonds and C—H... π interactions	N—H... π interactions

Experimental Protocols

The synthesis and crystallographic analysis of these derivatives involve standardized laboratory procedures.

Synthesis of 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (Compound 2)[2][3]

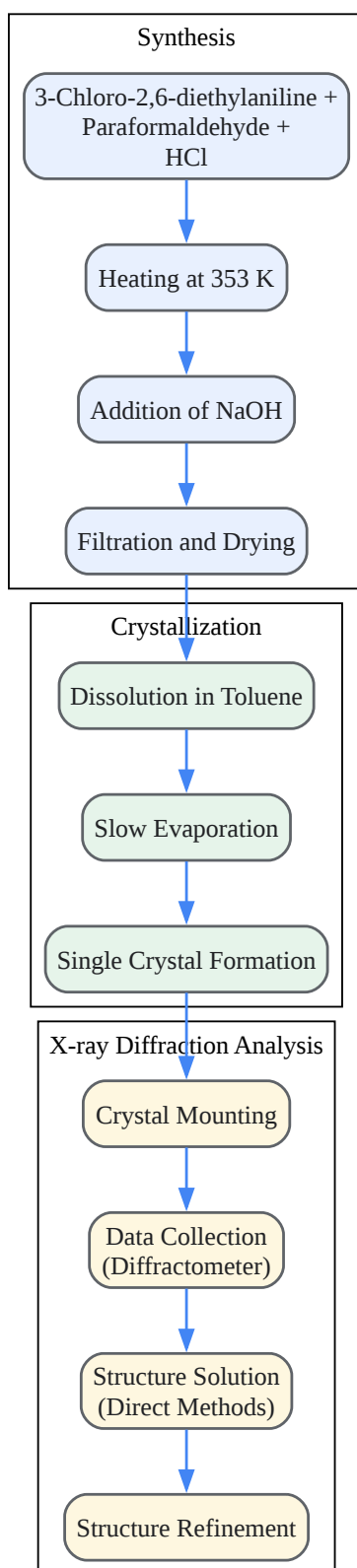
A mixture of 3-chloro-2,6-diethylaniline (18.38 g, 0.1 mol), paraformaldehyde (0.15 g, 0.05 mol), and 36% hydrochloric acid (8.6 mL, 0.1 mol) in 130 mL of water is heated to 353 K for 3 hours in an oil bath under an argon atmosphere. After cooling to room temperature, sodium hydroxide (4.40 g, 0.11 mol) is added. The resulting precipitate is filtered and dried at 343 K in an oven for 12 hours. Single crystals suitable for X-ray analysis are grown by the slow evaporation of a toluene solution.

Single-Crystal X-ray Diffraction[4][5]

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** Data is collected on a diffractometer equipped with a Mo K α radiation source ($\lambda = 0.71073 \text{ \AA}$) and a CCD detector. The crystal is maintained at a constant temperature (100 K or 150 K) while a series of diffraction images are collected over a range of crystal orientations.
- **Structure Solution and Refinement:** The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F^2 .

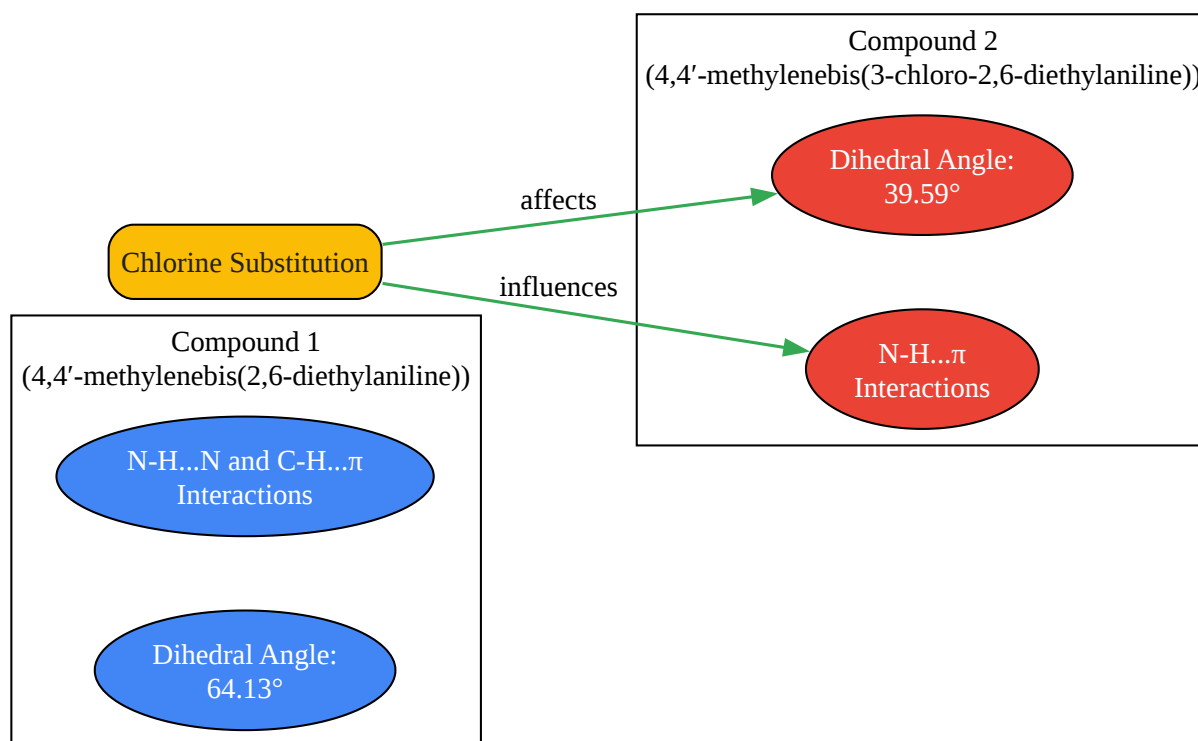
Mandatory Visualization

The following diagrams illustrate the experimental workflow and a logical relationship relevant to the crystallographic analysis.



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Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis of **4-chloro-2,6-dimethylaniline** derivatives.



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Caption: The influence of chlorine substitution on the molecular structure and intermolecular interactions.

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References

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